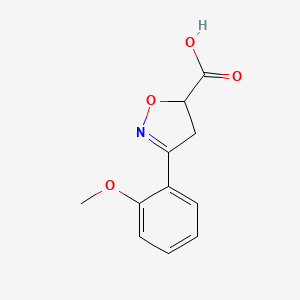

3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

Description

3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid (CAS: 508182-19-2) is a dihydroisoxazole derivative featuring a 2-methoxyphenyl substituent at position 3 and a carboxylic acid group at position 5 of the heterocyclic ring. Its molecular formula is C₁₁H₁₁NO₄, with a molecular weight of 237.21 g/mol (calculated). The compound is synthesized for applications in medicinal chemistry and materials science, where its electronic and steric properties—imparted by the ortho-methoxy group—are of particular interest .

Properties

IUPAC Name |

3-(2-methoxyphenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NO4/c1-15-9-5-3-2-4-7(9)8-6-10(11(13)14)16-12-8/h2-5,10H,6H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZQPCQZVKAAAJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1C2=NOC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10388063 | |

| Record name | 3-(2-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

508182-19-2 | |

| Record name | 3-(2-methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10388063 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors One common method is the reaction of 2-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime This oxime is then subjected to cyclization under acidic conditions to yield the isoxazole ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial methods may incorporate advanced purification techniques such as crystallization and chromatography to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: The methoxy group and other substituents on the phenyl ring can be replaced with other functional groups through substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of functionalized derivatives.

Scientific Research Applications

Scientific Research Applications of 3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid

This compound is an organic compound with the molecular formula C₁₁H₁₁NO₄ and a molecular weight of 221.21 g/mol. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The compound has several scientific research applications due to its unique structural features, which combine a methoxy-substituted phenyl group with an isoxazole ring.

Chemistry

This compound is used as a building block in the synthesis of more complex organic molecules. It can undergo various chemical reactions, including oxidation, reduction, and substitution, to introduce additional functional groups or modify existing ones.

Types of Reactions:

- Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate and chromium trioxide to introduce additional functional groups or modify existing ones.

- Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives, using reducing agents such as sodium borohydride and lithium aluminum hydride.

- Substitution: The methoxy group and other substituents on the phenyl ring can be replaced with other functional groups through substitution reactions, typically employing halogenating agents and nucleophiles.

Biology

The compound’s unique structure makes it a potential candidate for studying enzyme interactions and metabolic pathways. The methoxyphenyl group and isoxazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules, which can modulate the activity of enzymes or receptors, leading to various biological effects.

Medicine

Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development. Derivatives of isoxazole compounds exhibit antimicrobial properties and have shown effectiveness against bacterial strains, including Staphylococcus aureus. The structural features of isoxazoles can influence inflammatory pathways, and the presence of the methoxy group may enhance anti-inflammatory effects by modulating transcription factors like NF-κB. Certain isoxazole derivatives possess cytotoxic properties against cancer cell lines and have demonstrated significant antiproliferative activity.

Industry

It can be used in the production of specialty chemicals and materials with specific properties.

This compound's structural configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors, where the methoxyphenyl group can engage in hydrogen bonding and hydrophobic interactions, modulating enzymatic activity and potentially influencing metabolic pathways.

Antimicrobial Activity

Preliminary studies indicate that derivatives of isoxazole compounds exhibit antimicrobial properties. Similar compounds have shown effectiveness against bacterial strains, including Staphylococcus aureus.

Anti-inflammatory Potential

Research into related compounds suggests that the structural features of isoxazoles can influence inflammatory pathways. The presence of the methoxy group may enhance anti-inflammatory effects by modulating transcription factors like NF-κB.

Cytotoxicity and Antiproliferative Effects

Some studies have indicated that certain isoxazole derivatives possess cytotoxic properties against cancer cell lines. Structural analogs have demonstrated significant antiproliferative activity, suggesting a potential for similar effects.

Mechanism of Action

The mechanism of action of 3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenyl group and isoxazole ring can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Electron-Donating vs. Trifluoromethyl (CF₃): Enhances metabolic stability and lipophilicity, making derivatives more suitable for hydrophobic environments (e.g., membrane penetration) .

- Steric and Solubility Considerations: 2,5-Dimethoxy substitution (C₁₂H₁₃NO₅) increases polarity and water solubility compared to the mono-substituted target compound . Chloro substituents (e.g., 2-Cl) introduce steric bulk and may reduce solubility in aqueous media .

Spectroscopic and Stability Data

- IR Spectroscopy : Ester derivatives of similar compounds (e.g., methyl 3-(4-trifluoromethylphenyl)-4,5-dihydroisoxazole-5-carboxylate) show C=O stretches at 1743 cm⁻¹ , whereas carboxylic acid analogs are expected to exhibit lower-frequency C=O stretches (~1700–1720 cm⁻¹) due to hydrogen bonding .

- NMR Data : For 3-(2,3,6-trichlorophenyl) derivatives, ¹³C NMR signals at δ 168.92 ppm (carboxylic acid C=O) and 79.34 ppm (C-5 of dihydroisoxazole) indicate distinct electronic environments influenced by substituents .

Stability and Formulation Challenges

- A patent discusses decomposition issues in formulations containing ethyl ester derivatives (e.g., 3-(2-chloro-4-fluoro-phenyl)-5-methyl-4,5-dihydroisoxazole-5-carboxylic acid ethyl ester), highlighting the sensitivity of such compounds to environmental factors. This underscores the importance of substituent choice in enhancing stability .

Biological Activity

3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid is an organic compound with a unique structure that combines an isoxazole ring with a methoxy-substituted phenyl group. This structural configuration suggests potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Chemical Structure and Properties

- Molecular Formula : C₁₁H₁₁N₁O₄

- CAS Number : 508182-19-2

- Structural Features : The compound features a methoxy group on the phenyl ring and an isoxazole moiety, which are critical for its interaction with biological targets.

The biological activity of this compound is attributed to its ability to interact with various enzymes and receptors. The methoxyphenyl group can engage in hydrogen bonding and hydrophobic interactions, modulating enzymatic activity and potentially influencing metabolic pathways.

Antimicrobial Activity

Preliminary studies indicate that derivatives of isoxazole compounds exhibit antimicrobial properties. While specific data on this compound is limited, similar compounds have shown effectiveness against bacterial strains, including Staphylococcus aureus .

| Compound | Activity | Reference |

|---|---|---|

| This compound | Potential antimicrobial | |

| Other isoxazole derivatives | Antibacterial against MRSA |

Anti-inflammatory Potential

Research into related compounds suggests that the structural features of isoxazoles can influence inflammatory pathways. The presence of the methoxy group may enhance anti-inflammatory effects by modulating transcription factors like NF-κB .

Cytotoxicity and Antiproliferative Effects

Some studies have indicated that certain isoxazole derivatives possess cytotoxic properties against cancer cell lines. While direct evidence for this specific compound remains sparse, its structural analogs have demonstrated significant antiproliferative activity, suggesting a potential for similar effects .

Case Studies and Research Findings

- Enzyme Interaction Studies :

- In Vitro Assays :

- ADMET Properties :

Q & A

Q. What are the recommended synthetic routes for 3-(2-Methoxyphenyl)-4,5-dihydroisoxazole-5-carboxylic acid?

Cyclocondensation reactions between hydroxylamine derivatives and α,β-unsaturated carbonyl compounds are commonly employed for dihydroisoxazole synthesis. For example, analogous structures (e.g., ethyl 5-amino-3-(3,4-dimethoxyphenyl)isoxazole-4-carboxylate) are synthesized via stepwise alkylation and cyclization under reflux conditions using ethanol or DMF as solvents . Optimization of reaction time and temperature (e.g., 80–100°C for 12–24 hours) is critical to minimize side products.

Q. Which analytical techniques are essential for characterizing this compound?

- NMR spectroscopy : Confirm regiochemistry and substituent positions using - and -NMR, particularly for distinguishing dihydroisoxazole ring protons (δ 3.5–5.0 ppm) and methoxy groups (δ 3.7–3.9 ppm) .

- X-ray crystallography : Resolve stereochemical ambiguities and verify crystal packing, as demonstrated for structurally related dihydroisoxazole-carboxylic acid derivatives .

- IR spectroscopy : Identify carbonyl (C=O, ~1700 cm) and isoxazole ring vibrations (~1600 cm) .

Q. How should this compound be stored to ensure stability?

Store in airtight, light-resistant containers at 0–6°C to prevent hydrolysis of the dihydroisoxazole ring or oxidation of the methoxy group. Desiccants (e.g., silica gel) are recommended to avoid moisture-induced degradation .

Q. What safety protocols are required during handling?

Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in fume hoods to avoid inhalation of fine particulates. In case of exposure, rinse affected areas with water for 15 minutes and seek medical evaluation .

Advanced Research Questions

Q. How can computational methods predict the bioactivity of this compound?

Molecular docking (e.g., AutoDock Vina) and QSAR modeling can assess interactions with biological targets like cyclooxygenase-2 (COX-2) or kinases. Substituent effects (e.g., methoxy group orientation) on binding affinity can be analyzed using density functional theory (DFT) to optimize lead compounds .

Q. What strategies resolve contradictions in reported physicochemical data (e.g., melting points)?

Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) can clarify discrepancies. For instance, polymorphic forms of structurally similar compounds (e.g., 4-methyl-2-phenyl-1,3-oxazole-5-carboxylic acid) exhibit melting point variations (147–151°C vs. 182–183°C), necessitating controlled recrystallization conditions (e.g., solvent polarity, cooling rate) .

Q. How can reaction yields be improved during scale-up synthesis?

- Catalyst screening : Palladium or copper catalysts enhance cyclization efficiency in dihydroisoxazole formation .

- Solvent optimization : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce environmental impact while maintaining reaction efficiency .

- In-line analytics : Use HPLC or FTIR for real-time monitoring of intermediate formation .

Q. What biological activities are associated with structurally related dihydroisoxazole derivatives?

Analogous compounds (e.g., 4-(5-(3,5-dichlorophenyl)-dihydroisoxazol-3-yl)-2-methylbenzoic acid) exhibit anti-inflammatory and antitumor activity via inhibition of NADPH oxidase or MAPK pathways. Structure-activity relationship (SAR) studies suggest that methoxy groups enhance membrane permeability .

Q. How does isomerism affect the compound’s reactivity or bioactivity?

Cis/trans isomerism in the dihydroisoxazole ring influences hydrogen-bonding patterns and solubility. For example, (Z)-isomers of related compounds (e.g., (Z)-5-benzylidene-4-phenyl-dihydrooxazole) show higher binding affinity to estrogen receptors due to planar conformations .

Q. What degradation products form under accelerated stability testing?

Thermal decomposition (TGA) of dihydroisoxazole-carboxylic acids typically generates CO, methoxyphenyl fragments, and isoxazole derivatives. LC-MS analysis under oxidative conditions (40°C/75% RH) can identify hydrolyzed byproducts (e.g., 2-methoxybenzoic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.